![molecular formula C10H8Br2O2 B2658887 4-(Allyloxy)-3,5-dibromobenzaldehyde CAS No. 443292-04-4](/img/structure/B2658887.png)
4-(Allyloxy)-3,5-dibromobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyloxybenzaldehyde can be prepared by reacting 4-hydroxybenzaldehyde and allylbromide in the presence of a base . It has been used in the preparation of 4-allyloxy-2-hydroxybenzophenone , which was grafted onto polypropylene to improve its electrical properties .
Synthesis Analysis
The synthesis of 4-allyloxy-2-hydroxybenzophenone has been done through two stages of reaction i.e. allylation reaction of 4–hydroxybenzaldehyde to afford 4–allyloxybenzaldehyde and continued with condensation reaction of 4– allyloxybenzaldehyde with resorcinol using an acid catalyst .Molecular Structure Analysis
The molecular formula of 4-Allyloxybenzaldehyde is C10H10O2 . The structure of the molecule was confirmed by Fourier transform infrared (FTIR) spectroscopy .Chemical Reactions Analysis
4-Allyloxy-2-hydroxybenzophenone was grafted onto polypropylene via melt grafting to improve its electrical properties . The effects of several reaction variables, specifically initiator and monomer content, reaction temperature, rotor speed, and grafting yield time were studied .Physical And Chemical Properties Analysis
The molecular formula of 4-Allyloxybenzaldehyde is C10H10O2 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
High-Voltage Direct Current (HVDC) Cable Insulation
- Application : Researchers have explored using 4-(Allyloxy)-3,5-dibromobenzaldehyde (AHB)-grafted polypropylene (PP) as an eco-friendly HVDC cable insulation material. AHB, with its polar functional groups and conjugated structure, enhances PP’s electrical properties. By inhibiting space charge accumulation, grafted PP exhibits improved volume resistivity and DC breakdown strength, making it a promising alternative to XLPE .
Organic Electronics: Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
- Application : Ongoing research investigates its use in developing OLEDs and OFETs. These applications rely on organic materials for efficient light emission and transistor behavior, respectively.
Electrochemical Energy Storage: Silicon Anode Modification
- Application : The reductive decomposition of 4-(Allyloxy)-3,5-dibromobenzaldehyde contributes to building an inorganic outer SEI (LiF-based) and an organic inner SEI (radical copolymerization of vinylene carbonate and 4-(Allyloxy)-3,5-dibromobenzaldehyde). This modification enhances the stability and performance of SiG-C anodes in lithium-ion batteries .
Synthetic Chemistry: Four-Step Synthesis of 3-Allyl-2-(Allyloxy)-5-bromoaniline
Safety and Hazards
Future Directions
The use of 4-allyloxy-2-hydroxybenzophenone in the preparation of eco-friendly high-voltage direct current (HVDC) cable insulation is a promising future direction . The ability to program new modes of catalysis into proteins would allow the development of enzyme families with functions beyond those found in nature .
properties
IUPAC Name |
3,5-dibromo-4-prop-2-enoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h2,4-6H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAHXQMWVYMRAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Br)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.